tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate
CAS No.: 1785161-69-4
Cat. No.: VC2728344
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785161-69-4 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-(2-formyl-3-methylbutyl)carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14) |
| Standard InChI Key | FCTUHRCTKMXYGY-UHFFFAOYSA-N |
| SMILES | CC(C)C(CNC(=O)OC(C)(C)C)C=O |
| Canonical SMILES | CC(C)C(CNC(=O)OC(C)(C)C)C=O |
Introduction
tert-Butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate is a carbamate derivative that has garnered significant attention in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. This compound is characterized by a tert-butyl group attached to a carbamate moiety, which is further linked to a propan-2-yl group bearing a keto functional group. It serves as an important intermediate in various chemical reactions and applications, particularly in pharmaceuticals and biochemistry.
Synthesis Methods
The synthesis of tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or ketones under controlled conditions. One common method involves tert-butyl carbamate reacting with 3-hydroxy-2-(propan-2-yl)propyl alcohol, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product. This reaction can be optimized for higher yields through adjustments in temperature, solvent choice, and catalyst selection.
Chemical Reactions and Applications
This compound participates in various chemical reactions, including oxidation, reduction, and substitution reactions. The oxidation process typically involves treating the compound with oxidizing agents under acidic conditions, while reduction reactions require careful handling of reducing agents to avoid over-reduction. Substitution reactions may involve heating or refluxing in appropriate solvents.
| Reaction Type | Conditions |
|---|---|
| Oxidation | Oxidizing agents under acidic conditions |
| Reduction | Reducing agents with careful handling |
| Substitution | Heating or refluxing in solvents |
Mechanism of Action
The mechanism of action for tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate primarily revolves around its ability to act as a nucleophile or electrophile in various chemical environments. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry applications.
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